
2-Acetyl-5-nitropyrrole
Descripción general
Descripción
2-Acetyl-5-nitropyrrole is a chemical compound with the molecular formula C6H6N2O3 . It is a derivative of pyrrole, which is a five-membered aromatic heterocycle .
Synthesis Analysis
Pyrrole synthesis has been a topic of interest due to its biological activities and applications in pharmaceuticals and material science . Various methods have been reported for the synthesis of pyrrole derivatives . For instance, one approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of 2-Acetyl-5-nitropyrrole consists of a pyrrole ring with acetyl and nitro functional groups attached. The molecular weight of this compound is 154.1234 .Chemical Reactions Analysis
Pyrrole and its derivatives undergo various chemical reactions. For instance, pyrrole can undergo substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . Additionally, pyrrole can undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pyrrole, the core structure of 2-Acetyl-5-nitropyrrole, is known as a biologically active scaffold possessing a diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
Anti-Trypanosoma cruzi Activity
In the search for new and safe anti-Trypanosoma cruzi derivatives involving nitroheterocycles, 1-substituted 2-nitropyrrole compounds have been synthesized and biologically evaluated . These compounds show activity against T. cruzi intracellular amastigotes form .
Synthesis of β-nitropyrroles
The synthesis of nitropyrrole based on aliphatic nitration was first achieved at the beginning of the twentieth century . This process involves the reaction of the sodium salt of nitromalondialdehyde with glycine ethyl ester hydrochloride .
Antipsychotic Properties
Drugs containing a pyrrole ring system are known to have antipsychotic properties . This suggests that 2-Acetyl-5-nitropyrrole could potentially be used in the development of new antipsychotic drugs.
Anticancer Activity
Pyrrole-based drugs are known to have anticancer properties, particularly against leukemia, lymphoma, and myelofibrosis . This suggests that 2-Acetyl-5-nitropyrrole could potentially be used in the development of new anticancer drugs.
Antibacterial and Antifungal Properties
Pyrrole-based drugs are also known to have antibacterial and antifungal properties . This suggests that 2-Acetyl-5-nitropyrrole could potentially be used in the development of new antibacterial and antifungal drugs.
Direcciones Futuras
Pyrrole and its derivatives have been the subject of extensive research due to their diverse biological activities and potential applications in various fields . Future research may focus on exploring the therapeutic potential of 2-Acetyl-5-nitropyrrole and other pyrrole derivatives, as well as developing more efficient synthesis methods .
Mecanismo De Acción
Target of Action
It is known that pyrrole derivatives, which include 2-acetyl-5-nitropyrrole, have a wide range of biological activities . They are often used as scaffolds in medicinal chemistry due to their diverse nature of activities .
Mode of Action
It’s known that nitropyrroles, a class of compounds to which 2-acetyl-5-nitropyrrole belongs, exhibit various biological activities . For instance, some nitropyrroles exhibit antifungal activity . The nitration of pyrrole with acetyl nitrate leads to the formation of 2-nitropyrrole , which could be a crucial step in the interaction of 2-Acetyl-5-nitropyrrole with its targets.
Biochemical Pathways
Pyrrole and its derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It’s known that pyrrole derivatives have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
1-(5-nitro-1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4(9)5-2-3-6(7-5)8(10)11/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJJWPMRFYFJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185905 | |
| Record name | Ketone, methyl (5-nitro-2-pyrrolyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32116-25-9 | |
| Record name | 1-(5-Nitro-1H-pyrrol-2-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32116-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-5-nitropyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032116259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(5-nitro-1H-pyrrol-2-yl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ketone, methyl (5-nitro-2-pyrrolyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETYL-5-NITROPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66Y4C4WEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



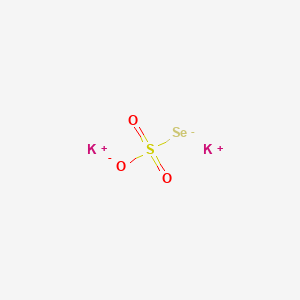
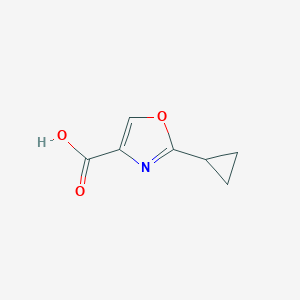
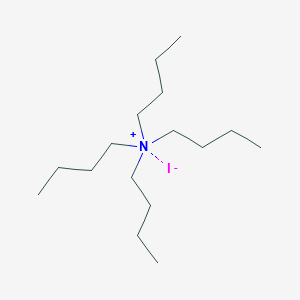


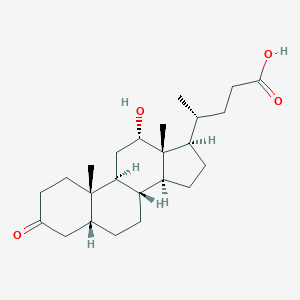
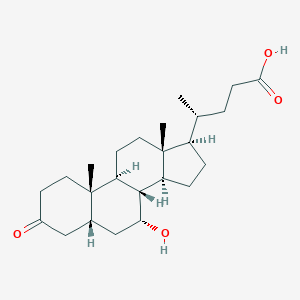
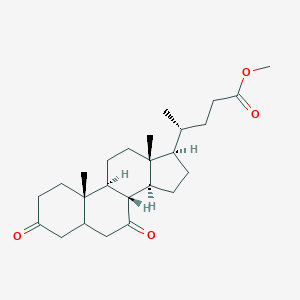
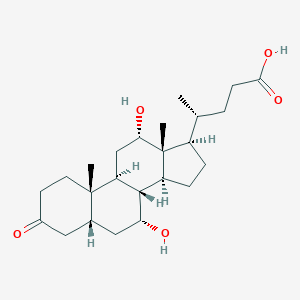

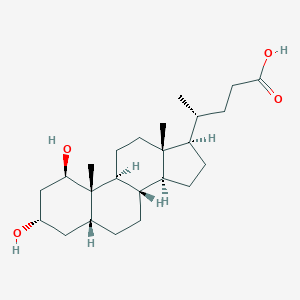
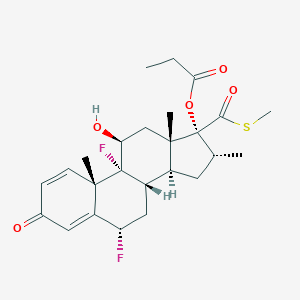
![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)
